![molecular formula C21H17N5O3S2 B4104032 6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide](/img/structure/B4104032.png)
6-[(2-amino-2-oxoethyl)thio]-N-1,3-benzothiazol-2-yl-5-cyano-4-(2-furyl)-2-methyl-1,4-dihydro-3-pyridinecarboxamide
Overview
Description
The compound is a complex organic molecule that contains several functional groups including an amide, a thioether, a benzothiazole, a cyano group, a furyl group, and a dihydropyridine. These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the dihydropyridine could suggest a planar ring structure, while the benzothiazole may also form a planar aromatic system. The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the amide could undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an amine. The thioether might be oxidized to a sulfoxide or sulfone. The dihydropyridine could potentially undergo redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it might have a certain solubility in water or organic solvents, a specific melting point or boiling point, and specific optical properties. These properties would need to be determined experimentally .Scientific Research Applications
- Analgesic Activity : Some hybrid molecules containing furyl and 1,4-dihydronicotinonitrile fragments (similar to our compound) have been studied for their analgesic properties. These compounds were tested in vivo (using rats) in an acetic acid-induced writhing test. Certain derivatives showed activity surpassing that of the reference compound metamizole .
Medicinal Chemistry and Drug Development
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-(2-amino-2-oxoethyl)sulfanyl-N-(1,3-benzothiazol-2-yl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3S2/c1-11-17(19(28)26-21-25-13-5-2-3-7-15(13)31-21)18(14-6-4-8-29-14)12(9-22)20(24-11)30-10-16(23)27/h2-8,18,24H,10H2,1H3,(H2,23,27)(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHJMIXKKXPQAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=CO2)C(=O)NC3=NC4=CC=CC=C4S3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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